molecular formula C13H15NO4 B1598651 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 568558-24-7

1-(2-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1598651
CAS RN: 568558-24-7
M. Wt: 249.26 g/mol
InChI Key: OBDVPBLMUOHJQO-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (EOPC) is an organic acid that has been studied extensively in recent years due to its potential applications in the fields of medicine, chemistry, and biotechnology. It is a member of the oxazolidinone class of compounds, which are known for their versatility and ability to form strong hydrogen bonds. EOPC has a wide range of uses, from being used as a reagent in organic synthesis to being used as a drug in the treatment of various diseases.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

1-(2-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have been synthesized and structurally analyzed for various applications in scientific research. These compounds serve as critical intermediates in the synthesis of complex molecules. For instance, X-ray powder diffraction data have been reported for a related compound, providing insights into its crystalline structure, which is essential for understanding its chemical properties and potential applications in material science and pharmaceutical research (Qing Wang et al., 2017).

Antimicrobial and Anti-Inflammatory Activities

Derivatives of 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been investigated for their antimicrobial and anti-inflammatory activities. Synthesis and evaluation of these compounds have revealed their potential as therapeutic agents. For example, certain derivatives have shown promising results in antimicrobial activity studies, indicating their potential use in developing new antimicrobial agents (N. Patel et al., 2011).

Supramolecular Chemistry and Material Science

The ability of 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives to form diverse supramolecular arrangements has been explored. These studies provide valuable insights into the role of weak intermolecular interactions in dictating the conformation and assembly of molecules, which is crucial for designing advanced materials with specific properties (Marivel Samipillai et al., 2016).

properties

IUPAC Name

1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-2-18-11-6-4-3-5-10(11)14-8-9(13(16)17)7-12(14)15/h3-6,9H,2,7-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDVPBLMUOHJQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395349
Record name 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

568558-24-7
Record name 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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